Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 3601-36-3
VCID: VC20781002
InChI: InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22+,23+,24-,28+/m1/s1
SMILES: COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Molecular Formula: C28H26O9
Molecular Weight: 506.5 g/mol

Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside

CAS No.: 3601-36-3

Cat. No.: VC20781002

Molecular Formula: C28H26O9

Molecular Weight: 506.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside - 3601-36-3

Specification

CAS No. 3601-36-3
Molecular Formula C28H26O9
Molecular Weight 506.5 g/mol
IUPAC Name [(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate
Standard InChI InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22+,23+,24-,28+/m1/s1
Standard InChI Key WXFFEILSURAFKL-SUWSLWCISA-N
Isomeric SMILES CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
SMILES COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Canonical SMILES COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator